![molecular formula C21H18N2O3 B4074519 N-2-biphenylyl-2-(4-nitrophenyl)propanamide](/img/structure/B4074519.png)
N-2-biphenylyl-2-(4-nitrophenyl)propanamide
Overview
Description
N-2-biphenylyl-2-(4-nitrophenyl)propanamide, commonly known as BNPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amide derivatives and is characterized by its unique chemical structure, which makes it an attractive target for drug discovery and development.
Mechanism of Action
The mechanism of action of BNPP is not fully understood, but it is thought to involve the binding of BNPP to specific proteins, inducing a conformational change that alters protein function. BNPP has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, making it a versatile tool for studying protein function.
Biochemical and Physiological Effects:
BNPP has been shown to have a variety of biochemical and physiological effects, depending on the protein it binds to. For example, BNPP has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. BNPP has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNPP in lab experiments is its versatility. BNPP can bind to a variety of proteins, making it a useful tool for studying protein function. Additionally, BNPP is readily available and easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using BNPP is its specificity. BNPP may bind to unintended targets, leading to off-target effects and potential artifacts in experimental results.
Future Directions
There are several potential future directions for research on BNPP. One area of interest is the development of more specific BNPP analogs that can bind to specific proteins with higher affinity and selectivity. Additionally, BNPP could be used in combination with other probes to study complex protein-protein interactions. Finally, the potential therapeutic applications of BNPP could be explored, particularly in the treatment of neurological disorders.
Scientific Research Applications
BNPP has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a probe for the detection of protein-protein interactions. BNPP can bind to specific proteins and induce a conformational change, allowing for the detection of protein-protein interactions in vitro and in vivo.
properties
IUPAC Name |
2-(4-nitrophenyl)-N-(2-phenylphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-15(16-11-13-18(14-12-16)23(25)26)21(24)22-20-10-6-5-9-19(20)17-7-3-2-4-8-17/h2-15H,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVUACVFDFYTOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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